

Application Notes and Protocols for 4-Amino-2-bromo-6-chlorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-bromo-6-chlorophenol

Cat. No.: B1286634

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **4-Amino-2-bromo-6-chlorophenol**, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its unique substitution pattern, this compound offers multiple reactive sites for the construction of complex molecular architectures.

Introduction to 4-Amino-2-bromo-6-chlorophenol

4-Amino-2-bromo-6-chlorophenol is a substituted aminophenol with the molecular formula $C_6H_5BrClNO$. Its structure, featuring an amino group, a hydroxyl group, and two different halogen substituents (bromo and chloro) on the aromatic ring, makes it a versatile intermediate in organic synthesis.^[1] The presence of these functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of heterocyclic compounds, such as phenoxazines, which are known to exhibit a wide range of biological activities including anticancer, antimalarial, and antiviral properties.^{[2][3]}

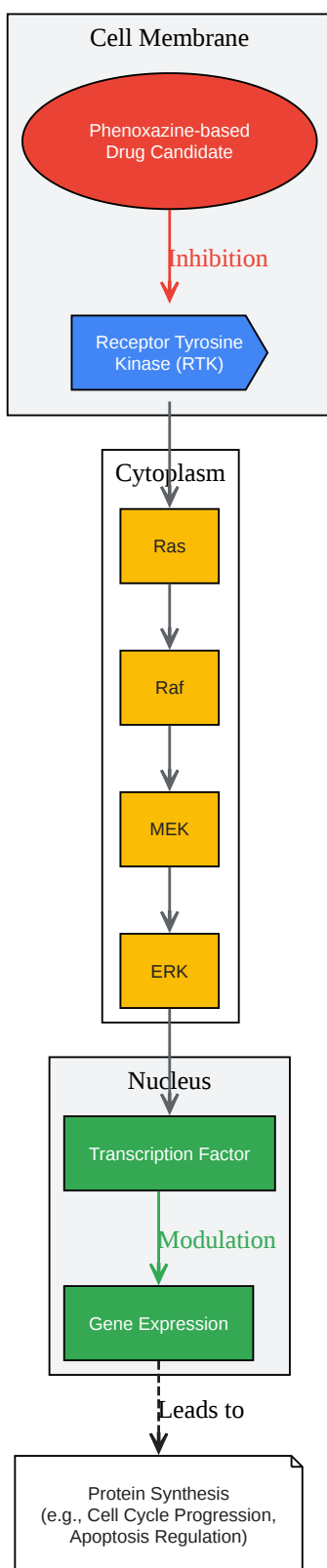
Table 1: Physicochemical Properties of **4-Amino-2-bromo-6-chlorophenol**

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrClNO	[4]
Molecular Weight	222.47 g/mol	[4]
Appearance	Solid	
SMILES	NC1=CC(Cl)=C(C(Br)=C1)O	
InChI Key	CFMMTSSIIJSWNG-UHFFFAOYSA-N	

Synthetic Applications and Potential Signaling Pathway Interactions

The primary application of **4-Amino-2-bromo-6-chlorophenol** in drug discovery and development lies in its use as a scaffold for the synthesis of novel bioactive molecules. The amino and hydroxyl groups are key functionalities for constructing heterocyclic ring systems. For instance, substituted 2-aminophenols are common starting materials for the synthesis of phenoxazines through oxidative cyclization or condensation reactions.[2][5]

Phenoxazine derivatives have been shown to interact with various biological targets. For example, certain phenoxazines can act as inhibitors of enzymes or interact with nucleic acids, leading to their therapeutic effects. The diagram below illustrates a generalized signaling pathway that could potentially be modulated by a drug candidate synthesized from a phenoxazine scaffold.





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- To cite this document: BenchChem. [Application Notes and Protocols for 4-Amino-2-bromo-6-chlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1286634#experimental-protocols-using-4-amino-2-bromo-6-chlorophenol\]](https://www.benchchem.com/product/b1286634#experimental-protocols-using-4-amino-2-bromo-6-chlorophenol)

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